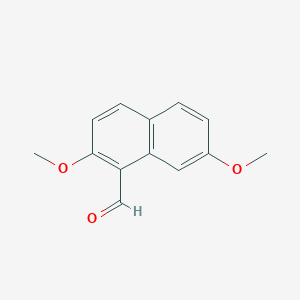

2,7-Dimethoxy-1-naphthaldehyde

Description

Historical Context and Evolution of Naphthalene (B1677914) Derivatives in Organic Synthesis

The journey of naphthalene chemistry began in the early 1820s when a white crystalline solid with a pungent odor was first isolated from the distillation of coal tar. wikipedia.org In 1821, John Kidd described the properties and production of this substance, naming it "naphthaline" from "naphtha," a general term for volatile hydrocarbon mixtures. wikipedia.org The correct chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org

Initially, naphthalene was primarily obtained through the fractional distillation of coal tar. ijrpr.com While this method is still in use, modern catalytic processes have emerged as more efficient alternatives. ijrpr.com Naphthalene itself became a crucial precursor for various chemicals, with its single largest application being the industrial production of phthalic anhydride. wikipedia.org Beyond this, naphthalene derivatives have become indispensable building blocks in the synthesis of a wide array of products, including pharmaceuticals, dyes, and polymers. numberanalytics.comnih.gov

The development of methods to create polysubstituted naphthalene derivatives with specific substitution patterns has been a significant focus for organic and pharmaceutical chemists. nih.govekb.eg Traditional methods often rely on electrophilic aromatic substitution; however, controlling the regioselectivity of these reactions can be difficult and is dependent on the functional groups already present on the naphthalene ring. nih.gov This challenge has driven the evolution of more sophisticated and regioselective synthesis methodologies to access specific isomers for targeted applications. nih.govekb.eg

Structural Significance of Dimethoxy Substitution in Naphthaldehyde Systems

The introduction of substituents onto the naphthalene core profoundly influences its chemical and physical properties. Methoxy (B1213986) groups (-OCH₃), in particular, play a significant role due to their electron-donating nature. This donation of electron density to the aromatic ring system affects its reactivity, especially in electrophilic substitution reactions, and can influence properties like fluorescence.

The specific positioning of these methoxy groups is critical. For instance, in 2,4-dimethoxy-1-naphthaldehyde, the methoxy groups at the 2 and 4 positions significantly influence the compound's chemical reactivity and biological activity. The aldehyde group can direct further substitution, and the methoxy groups help to stabilize intermediates in reactions.

In the case of 2,7-disubstituted naphthalenes, the interplay of electronic and steric effects becomes particularly complex. Research on related compounds, such as 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes (known as "proton sponges"), has shown that substituents in the 2 and 7 positions have a pronounced impact on the molecule's basicity. acs.org This is attributed to a combination of the polar effect of the substituent and a "buttressing effect," which involves steric interactions between the ortho-substituents and the dimethylamino groups. acs.org For groups with lesser steric demands, like methoxy groups, the polar and buttressing effects can act in the same direction, leading to exceptionally high basicity. acs.org In 2,7-Dimethoxy-1-naphthaldehyde, the methoxy groups at the C2 and C7 positions, combined with the aldehyde at the C1 position, create a unique electronic and steric environment on the naphthalene scaffold.

Rationale for Focused Academic Inquiry into this compound

The specific substitution pattern of this compound makes it a compound of significant academic interest. It serves as a valuable substrate for studying the regioselectivity of chemical reactions on a polysubstituted naphthalene core. The electronic influence of the two methoxy groups on the reactivity of the aldehyde at the C1 position provides a platform for investigating fundamental principles of organic chemistry.

Furthermore, this compound is a key intermediate in the synthesis of more complex molecular architectures. For example, it has been used in studies on the electrophilic aromatic aroylation of 2,7-dimethoxynaphthalene (B1218487), which can lead to the regioselective formation of 1,8-diaroylnaphthalene compounds. nih.gov These types of highly substituted naphthalenes are studied for their unique molecular structures and properties. nih.gov The investigation of this compound also contributes to the broader understanding of the structure-property relationships within the large family of naphthaldehyde derivatives, which are explored for a variety of potential applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51385-93-4 chemsynthesis.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₂O₃ chemsynthesis.comsigmaaldrich.com |

| Molecular Weight | 216.236 g/mol chemsynthesis.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2,7-dimethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-10-5-3-9-4-6-13(16-2)12(8-14)11(9)7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTJQHKRNJYUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303650 | |

| Record name | 2,7-dimethoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51385-93-4 | |

| Record name | 51385-93-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dimethoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,7 Dimethoxy 1 Naphthaldehyde

Established Synthetic Pathways to 2,7-Dimethoxy-1-naphthaldehyde

The creation of this compound relies on established principles of organic synthesis, primarily involving the functionalization of a pre-existing naphthalene (B1677914) scaffold.

Synthesis from Commercially Available Naphthalene Derivatives

The most direct precursor for the synthesis of this compound is 2,7-dimethoxynaphthalene (B1218487). thieme-connect.com This commercially available starting material provides the necessary dimethoxy-substituted naphthalene framework, upon which a formyl group can be introduced. The presence of two methoxy (B1213986) groups on the naphthalene ring significantly influences the position of the incoming electrophile, directing it to specific carbon atoms.

Other naphthalene derivatives can also serve as starting points, though they may require additional steps to install the methoxy groups prior to formylation. For instance, 2,7-dihydroxynaphthalene (B41206) can be a precursor, which would first undergo methylation to yield 2,7-dimethoxynaphthalene before the formylation step. smolecule.com

Electrophilic Aromatic Formylation Approaches

Electrophilic aromatic substitution is a cornerstone of arene functionalization, and it provides a direct route to introduce a formyl group onto the electron-rich 2,7-dimethoxynaphthalene ring. Various formylating agents and catalytic systems have been explored to optimize this transformation.

A notable and effective method for the formylation of activated aromatic compounds, including 2,7-dimethoxynaphthalene, employs difluoro(phenylsulfanyl)methane (PhSCF₂H) as the formylating agent. d-nb.infothieme.de This reagent serves as a synthetic equivalent of a formyl cation. d-nb.infothieme.de The reaction is typically mediated by a Lewis acid, which facilitates the generation of the reactive electrophilic species. d-nb.info

The activation of the formylating agent is crucial for the success of the electrophilic aromatic formylation. Lewis acids play a pivotal role in this process. iupac.orgresearchgate.netresearchgate.net In the context of using difluoro(phenylsulfanyl)methane, tin(IV) chloride (SnCl₄) has been shown to be a particularly effective Lewis acid catalyst. thieme-connect.comd-nb.info Other Lewis acids such as titanium(IV) chloride (TiCl₄), titanium(IV) isopropoxide (Ti(Oi-Pr)₄), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have also been investigated in formylation reactions. d-nb.info The choice of Lewis acid can influence the reaction's efficiency and selectivity. d-nb.info For instance, in a study, the reaction of 1,2,4-trimethoxybenzene (B152335) with difluoro(phenylsulfanyl)methane was tested with various Lewis acids, with SnCl₄ providing the highest yield of the corresponding aldehyde. d-nb.info

Table 1: Effect of Lewis Acid on the Formylation of 1,2,4-Trimethoxybenzene d-nb.info

| Entry | Lewis Acid | Yield (%) |

| 1 | SnCl₄ | 75 |

| 2 | TiCl₄ | 45 |

| 3 | Ti(Oi-Pr)₄ | 20 |

| 4 | TMSOTf | 30 |

| 5 | AlCl₃ | 60 |

Reaction conditions: 1 (1 equiv), 2a (0.5 mmol, 1 equiv), Lewis acid, CH₂Cl₂ (1 mL), stirred, rt, 2 h. d-nb.info

The proposed mechanism for the formylation of aromatic compounds with difluoro(phenylsulfanyl)methane, mediated by SnCl₄, involves the formation of a short-lived fluoro(phenylsulfanyl)methylium cation. d-nb.info This highly reactive intermediate is then thought to be trapped by a chloride ion to form an α-chloro thionium (B1214772) species. d-nb.infothieme.dethieme.de This electrophilic species then undergoes electrophilic aromatic substitution with the activated naphthalene ring. The resulting intermediate is subsequently hydrolyzed to yield the final aldehyde product. d-nb.info

Exploration of Regioselectivity and Yield Optimization in this compound Synthesis

The directing effects of the two methoxy groups on the naphthalene ring are crucial in determining the position of formylation. In the case of 2,7-dimethoxynaphthalene, the C1 position is highly activated towards electrophilic attack due to the ortho and para directing nature of the methoxy groups. This inherent electronic preference leads to a high degree of regioselectivity, favoring the formation of this compound. d-nb.info

Research has shown that the reaction of 2,7-dimethoxynaphthalene with difluoro(phenylsulfanyl)methane in the presence of SnCl₄ can proceed with high yield, affording the desired this compound as the major product. d-nb.info In one study, this method yielded the product in 97% isolated yield. d-nb.infothieme-connect.com

Table 2: Formylation of Various Naphthalene Derivatives d-nb.infothieme-connect.com

| Starting Material | Product | Yield (%) |

| 2,7-Dimethoxynaphthalene | This compound | 97 |

| 1-Methoxynaphthalene | 4-Methoxy-1-naphthaldehyde | 85 |

| 2-Methoxynaphthalene | 2-Methoxy-1-naphthaldehyde (B1195280) | 78 |

Reagents and conditions: A solution of PhSCF₂H (1.5 equiv) in CH₂Cl₂ (1 mL) was added to a solution of SnCl₄ (2 equiv) in CH₂Cl₂ (1 mL) followed by the addition of the naphthalene derivative (1 equiv) in CH₂Cl₂ (1 mL) at room temperature. The reaction was then treated with IBX (1.5 equiv) in DMSO/H₂O (3:1 v/v) at room temperature for 2 hours before aqueous workup. d-nb.info

The optimization of reaction conditions, including the stoichiometry of the reagents and the choice of Lewis acid, is essential for maximizing the yield and ensuring the regiochemical purity of this compound. d-nb.infothieme-connect.com

Derivatization from Related Naphthaldehydes and Naphthols

The synthesis of this compound can be approached through the chemical modification of closely related naphthaldehydes and naphthols. These methods rely on the interconversion of functional groups already present on the naphthalene skeleton, offering a convergent route to the target molecule. Key strategies include the selective demethylation of more highly methoxylated naphthaldehydes and the formylation of corresponding naphthol precursors. The reactivity of the naphthalene ring is significantly influenced by the positions of existing substituents, making the choice of starting material and reagents critical for success.

Selective Demethylation Routes (e.g., from 2,8-Dimethoxy-1-naphthaldehyde)

Selective demethylation is a powerful technique for the synthesis of specific hydroxynaphthaldehyde isomers from polymethoxylated precursors. This approach is particularly relevant when a specific methoxy group needs to be converted into a hydroxyl group while leaving others intact. The use of Lewis acids is a common method for achieving this transformation.

Detailed research into the demethylation of related isomers, such as 2,8-dimethoxy-1-naphthaldehyde, provides significant insight into the reagents and conditions that can be employed. Lewis acids like aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are frequently used to cleave the methyl-aryl ether bond. nih.gov The reaction's selectivity often depends on the relative steric and electronic environments of the methoxy groups. For instance, a methoxy group ortho to a carbonyl is often more labile, but peri interactions (at the 8-position) also play a crucial role.

In the case of 2,8-dimethoxy-1-naphthaldehyde, treatment with AlCl₃ in dichloromethane (B109758) can lead to a mixture of demethylated products. nih.gov The reaction yields primarily the 2-hydroxy-8-methoxy and 2-methoxy-8-hydroxy isomers, demonstrating that selective, albeit not always perfectly controlled, demethylation is feasible. However, these reactions can present challenges, including low yields and the formation of regioisomeric byproducts, which necessitate careful chromatographic separation. nih.gov For example, the demethylation of 2,8-dimethoxy-1-naphthaldehyde to 2-hydroxy-8-methoxy-1-naphthaldehyde using AlCl₃ has been reported with a low yield of 15%. nih.govpreprints.orgpreprints.org Alternative reagents have been explored to improve yields and selectivity.

| Reagent | Conditions | Products | Reported Yield | Reference |

|---|---|---|---|---|

| AlCl₃ (2.5 equiv) | Anhydrous CH₂Cl₂, -10°C, 4 h | 2-Hydroxy-8-methoxy-1-naphthaldehyde and 2-Methoxy-8-hydroxy-1-naphthaldehyde | 68% and 22% respectively | |

| AlCl₃ | Dichloromethane | 2-Hydroxy-8-methoxy-1-naphthaldehyde | 15% | nih.gov |

| BBr₃ | Dichloromethane | 2,8-Dihydroxy-1-naphthaldehyde | ≤15% | |

| MgBr₂·etherate, KI | MeCN, 150°C, closed vessel | 2-Hydroxy-8-methoxy-1-naphthaldehyde | Low | preprints.org |

Oxidative Rearrangements in Naphthoquinone Precursors

Naphthoquinones are versatile precursors in the synthesis of substituted naphthaldehydes due to their inherent reactivity. They can be transformed into the requisite dihydroxynaphthalene or naphthol intermediates, which are then further functionalized. This route involves a series of reduction, methylation, and formylation steps, and can include oxidative rearrangement reactions.

One of the key transformations is the reduction of a naphthoquinone to its corresponding dihydroxynaphthalene (a naphthohydroquinone). ias.ac.in This can be achieved using various reducing agents, such as sodium hydrosulfite. ias.ac.in The resulting naphthohydroquinone can then be selectively methylated to introduce the desired methoxy groups.

Alternatively, an important class of oxidative rearrangements is the Baeyer-Villiger oxidation. This reaction can convert a hydroxy-naphthaldehyde into a naphthol formate, which can then be hydrolyzed to the corresponding naphthol. researchgate.net While this reaction changes the aldehyde to a hydroxyl group, it demonstrates the utility of oxidative rearrangements in manipulating functional groups on the naphthalene core. researchgate.net

The synthesis of naphthoquinones themselves can be achieved through the oxidation of naphthols. The Teuber reaction, which often employs Fremy's salt, is a classic method for the specific oxidation of naphthols to the corresponding 1,2-naphthoquinones. researchgate.net More contemporary methods may involve photochemical acylation of a simpler naphthoquinone to introduce further substitution. mdpi.com Once the appropriately substituted naphthoquinone is formed, it can be carried forward through reduction and methylation to produce a dimethoxy-naphthol. The final step would be a formylation reaction, such as the Vilsmeier-Haack or Reimer-Tiemann reaction, to introduce the aldehyde group at the 1-position, yielding the target this compound. orgsyn.org

| Transformation Type | Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Naphthol | Fremy's Salt (Teuber Reaction) | Naphthoquinone | researchgate.net |

| Reduction | α-Naphthoquinone | Sodium Hydrosulfite | Naphthohydroquinone | ias.ac.in |

| Oxidative Rearrangement | 5,6-Dimethoxy-2-naphthaldehyde | Baeyer-Villiger Oxidation | 5,6-Dimethoxy-2-naphthol formate | researchgate.net |

| Formylation | Methoxylated Naphthol | POCl₃/DMF (Vilsmeier) | Methoxylated Naphthaldehyde |

Chemical Reactivity and Derivatization Studies of 2,7 Dimethoxy 1 Naphthaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 2,7-Dimethoxy-1-naphthaldehyde is a primary site for a variety of chemical transformations, including condensation, oxidation, and reduction reactions. These reactions allow for the conversion of the formyl group into a wide range of other functional groups and structural motifs.

Condensation Reactions

The aldehyde functionality readily participates in condensation reactions, which are crucial for carbon-carbon bond formation. jocpr.com These reactions involve the reaction of the aldehyde with a nucleophile, often a carbanion, followed by dehydration to yield a new unsaturated system.

Key condensation reactions involving aldehydes like this compound include:

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. scielo.brsciensage.info This method is widely used to synthesize substituted alkenes. nih.gov While specific studies on this compound are not prevalent in the reviewed literature, related naphthaldehydes, such as 2-hydroxy-1-naphthaldehyde (B42665), are frequently used in Knoevenagel condensations to produce various derivatives, including chromene carbonitriles and other heterocyclic systems. sciensage.inforsc.org The reaction conditions are often mild, sometimes employing green chemistry principles like using water as a solvent or solvent-free conditions. jocpr.comscielo.br

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgdalalinstitute.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgpressbooks.pub The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org Stabilized ylides typically favor the formation of (E)-alkenes, whereas non-stabilized ylides tend to produce (Z)-alkenes. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to vinylnaphthalene derivatives from this compound.

| Reaction Type | Reactant | General Product | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) | Substituted Alkene (α,β-unsaturated system) | Base-catalyzed; versatile for C-C bond formation. scielo.brsciensage.info |

| Wittig Reaction | Phosphorus Ylide (Wittig Reagent) | Alkene | Converts C=O to C=C; stereoselectivity depends on ylide stability. wikipedia.orgorganic-chemistry.org |

Oxidation Reactions

The aldehyde group of this compound is susceptible to oxidation, typically yielding the corresponding carboxylic acid. This transformation is a common step in synthetic pathways. The oxidation of this compound has been successfully carried out to produce 2,7-Dimethoxy-1-naphthoic acid. mcmaster.ca Standard oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) or chromium trioxide. In some contexts, the aldehyde group is considered to be potentially oxidized to a carboxylic acid within a biological or chemical medium. nih.gov

Reduction Reactions

The aldehyde group can be reduced to either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions.

Reduction to an Alcohol: Using mild reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, the aldehyde group can be selectively reduced to a primary alcohol, yielding (2,7-Dimethoxynaphthalen-1-yl)methanol.

Reduction to a Methyl Group: The complete reduction of the aldehyde to a methyl group can be achieved through methods like the Wolff-Kishner reduction. mdma.ch This reaction involves the formation of a hydrazone intermediate, followed by treatment with a strong base at high temperatures. This would convert this compound into 1-methyl-2,7-dimethoxynaphthalene.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | e.g., KMnO₄, CrO₃ | 2,7-Dimethoxy-1-naphthoic acid mcmaster.ca |

| Reduction to Alcohol | e.g., NaBH₄, LiAlH₄ | (2,7-Dimethoxynaphthalen-1-yl)methanol |

| Reduction to Methyl | Wolff-Kishner (H₂NNH₂, base) | 1-Methyl-2,7-dimethoxynaphthalene mdma.ch |

Substitution Reactions on the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy (B1213986) groups. The position of substitution is directed by the combined influence of the methoxy groups and the deactivating aldehyde group.

Electrophilic Aromatic Substitution Pathways

The synthesis of this compound itself is often achieved through an electrophilic aromatic substitution reaction, specifically the formylation of 2,7-dimethoxynaphthalene (B1218487). tandfonline.com Common formylation methods include the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or using reagents like difluoro(phenylsulfanyl)methane with a Lewis acid catalyst such as stannic chloride. thieme-connect.comd-nb.info

Further electrophilic substitution on the this compound ring is possible, though the existing substituents will direct the position of the incoming electrophile. Studies on the acylation of 2,7-dimethoxynaphthalene, a closely related precursor, show that electrophiles preferentially attack the positions ortho and para to the activating methoxy groups. For instance, Friedel-Crafts aroylation of 2,7-dimethoxynaphthalene with benzoyl chloride in the presence of aluminum chloride regioselectively yields 1-aroylated products. nih.govnih.gov This indicates that positions C1, C3, C6, and C8 are the most activated sites on the 2,7-dimethoxynaphthalene ring system.

Influence of Methoxy Substituents on Ring Activation and Directivity

The two methoxy groups at positions 2 and 7 play a crucial role in the reactivity of the naphthalene ring. As strong electron-donating groups, they increase the electron density of the aromatic system, making it more susceptible to attack by electrophiles compared to unsubstituted naphthalene. researchgate.net

The directing effect of the substituents can be summarized as follows:

Methoxy Group at C2: This group is an ortho-, para-director, strongly activating the C1 and C3 positions.

Methoxy Group at C7: This group is also an ortho-, para-director, activating the C6 and C8 positions.

Aldehyde Group at C1: This group is an electron-withdrawing group and acts as a deactivator and a meta-director.

In the formylation of 2,7-dimethoxynaphthalene to produce the title compound, the electrophile (the formyl group) is directed to the C1 position. tandfonline.comacs.org This is consistent with the powerful activating and directing effect of the C2-methoxy group towards its ortho position (C1). The C1 position is highly activated and sterically accessible. Similarly, electrophilic aroylation of 2,7-dimethoxynaphthalene also occurs regioselectively at the C1 position. nih.govnih.govnih.gov The placement of the two benzoyl groups in the synthesis of 1,8-Dibenzoyl-2,7-dimethoxynaphthalene further confirms the activation of the peri positions (C1 and C8) by the methoxy groups. nih.gov The presence of methoxy groups is known to decrease the gas-phase enthalpy of formation, indicating a stabilizing electronic effect on the naphthalene system. researchgate.net

Formation of Derivative Classes for Functional Applications

The strategic placement of the dimethoxy and aldehyde functionalities on the naphthalene core of this compound renders it a valuable precursor for the synthesis of diverse classes of derivatives with significant functional applications. These derivatization pathways exploit the reactivity of the aldehyde group, leading to the formation of Schiff bases, acetals, and oximes, each with unique properties and potential uses in various scientific and technological fields.

Schiff bases, characterized by the azomethine or imine group (-C=N-), are readily synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. ekb.eg This reaction is a cornerstone in the derivatization of this compound, opening avenues to a wide array of compounds with applications in coordination chemistry and materials science. researchgate.net The synthesis typically involves the reaction of this compound with a suitable primary amine in an appropriate solvent, often with mild heating to drive the reaction to completion. ekb.eg

The resulting Schiff bases derived from naphthaldehyde moieties are noted for their solubility in polar solvents like methanol, ethanol, DMSO, and DMF. ajol.info The formation of the characteristic imine bond can be confirmed spectroscopically, with a strong band appearing in the infrared (IR) spectrum around 1634-1638 cm⁻¹. ajol.info These Schiff bases can act as versatile ligands, capable of coordinating with various metal ions through the nitrogen atom of the imine group and other potential donor atoms within the molecule. ajrconline.org This chelating ability is fundamental to the formation of metal complexes with diverse geometries and electronic properties. researchgate.netajrconline.org

Reactants: this compound and a primary amine.

Reaction Type: Condensation.

Key Functional Group Formed: Azomethine (-C=N-).

Table 1: Synthesis of Schiff Bases from Naphthaldehyde Derivatives

| Aldehyde Reactant | Amine Reactant | Solvent | Conditions | Product Type | Reference |

| 2-hydroxy-1-naphthaldehyde | 1,3-phenylenediamine | DMF (catalytic amount) | Grinding, room temperature | Bis-Schiff base | ajol.info |

| 2-hydroxy-1-naphthaldehyde | 2-amino-4-methoxy-6-methylpyrimidine | Not specified | Not specified | Heterocyclic Schiff base | ajrconline.org |

| Substituted benzaldehydes | 4-methyl aniline (B41778) or 3-chloro-4-fluoro aniline | Not specified | Microwave or ultrasound | Schiff base | ekb.eg |

| 2-naphthaldehyde (B31174) | Chiral α-amino acids | Water/ethanol | Ultrasonic conditions | Chiral-Schiff base | ekb.eg |

The aldehyde group of this compound can be protected or transformed through the formation of acetals. Acetals are geminal-diether derivatives formed by the reaction of an aldehyde with an alcohol in the presence of an acid catalyst. This reaction is reversible and serves as a common strategy in multistep organic synthesis to mask the reactivity of the aldehyde functionality.

The synthesis of acetals from naphthaldehyde derivatives can be achieved through various methods. A classical approach involves reacting the aldehyde with an orthoformate, such as trimethyl orthoformate, in the presence of a solid acid catalyst like Amberlyst-15 or tetrafluoroboric acid adsorbed on silica (B1680970) gel (HBF₄-SiO₂). thieme-connect.com These reactions are often efficient and can be performed under mild conditions. thieme-connect.com More recently, photocatalytic methods using visible light and an organic photocatalyst have been developed, offering a greener alternative with high yields.

The formation of acetals is highly selective for aldehydes over ketones, allowing for chemoselective protection in molecules containing both functional groups. thieme-connect.com The resulting acetals, such as 2-(dimethoxymethyl)naphthalene, are stable intermediates that can undergo further transformations or be deprotected to regenerate the aldehyde when needed.

Reactants: this compound and an alcohol (or orthoformate).

Reaction Type: Acetalization.

Key Functional Group Formed: Acetal (R-CH(OR')₂).

Table 2: Acetal Formation from Aldehydes

| Aldehyde | Reagents | Catalyst | Conditions | Yield | Reference |

| 2-Naphthaldehyde | Trimethoxymethane | Amberlyst-15 | Acetonitrile, ambient temperature | Generally high | |

| Various aldehydes | Methanol and other alcohols | Organic photocatalyst | Visible light irradiation | Up to 90% | |

| Aldehydes/Ketones | Trimethyl orthoformate (TMOF) or Triethyl orthoformate (TEOF) | HBF₄-SiO₂ | Solvent-free or in alcohol | High | thieme-connect.com |

| Benzaldehyde | Allyltrimethylsilane | TiCl₄ | -78 °C | Good | rsc.org |

The reaction of this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime derivative. researchgate.net This reaction typically proceeds by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in a solvent like methanol. researchgate.net Oximes are compounds containing the R-CH=NOH functional group and are valuable intermediates in organic synthesis.

Naphthaldehyde oximes can undergo subsequent cyclization reactions to form various heterocyclic systems. For instance, the oxidation of 2-hydroxy-1-naphthaldehyde oxime can lead to the formation of a spiro adduct through a Diels-Alder type self-cycloaddition of an intermediate o-naphthoquinone nitrosomethide. eie.gr However, the substitution pattern on the naphthalene ring can significantly influence the reaction outcome. The presence of a methoxy group at the 8-position (peri to the aldehyde) can sterically hinder the formation of such spiro adducts, leading instead to the formation of isoxazole (B147169) structures through cyclodehydration. eie.grpreprints.org These cyclization reactions highlight the role of steric and electronic effects in directing the reactivity of naphthaldehyde derivatives.

Reactants: this compound and hydroxylamine hydrochloride.

Reaction Type: Oximation followed by cyclization.

Key Intermediates/Products: Oximes, spiro adducts, isoxazoles. researchgate.neteie.gr

Table 3: Oxime Derivatization and Cyclization

| Starting Material | Reagents/Conditions for Oximation | Product of Oximation | Subsequent Reaction | Final Product | Reference |

| 2-hydroxy-1-naphthaldehyde | NH₂OH·HCl, Na₂CO₃, MeOH | 2-hydroxy-1-naphthaldehyde oxime | Oxidation with AgO/NMMO | Spiro adduct-dimer | eie.gr |

| 2-hydroxy-8-methoxy-1-naphthaldehyde | NH₂OH·HCl, Na₂CO₃, MeOH | 2-hydroxy-8-methoxy-1-naphthaldehyde oxime | Oxidation with AgO/NMMO | 9-methoxynaphtho[1,2-d]isoxazole | eie.gr |

| 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes | Hydroxylamine hydrochloride | Corresponding oxime derivatives | - | Oxime derivatives | researchgate.net |

This compound as a Versatile Building Block in Complex Organic Synthesis

The unique structural and electronic properties of this compound make it a highly valuable building block for the construction of complex organic molecules with important applications in materials science and medicinal chemistry.

Porphyrins are a class of macrocyclic compounds with diverse applications, including as catalysts, in molecular electronics, and in photodynamic therapy. nih.gov this compound serves as a key precursor in the synthesis of naphthalene-fused porphyrins. rsc.org The general synthetic strategy involves the condensation of the naphthaldehyde derivative with pyrrole (B145914) and other arylaldehydes in the presence of an acid catalyst, followed by oxidation.

One common method is the Lindsey synthesis, which is a two-step, one-flask procedure. acs.org In this process, this compound is reacted with pyrrole and other aldehydes in a solvent like chloroform (B151607) with a catalytic amount of a Lewis acid such as boron trifluoride diethyl etherate. rsc.org The resulting porphyrinogen (B1241876) is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final porphyrin. rsc.org Greener synthetic protocols have also been developed, utilizing solvent systems like methanol-water with HCl as the catalyst, followed by reflux in DMF, avoiding the need for expensive oxidizing agents and chlorinated solvents. nih.govhbni.ac.in These methods allow for the large-scale synthesis of symmetric and asymmetric porphyrins incorporating the 2,7-dimethoxynaphthalene moiety. acs.orghbni.ac.in

Application: Synthesis of naphthalene-fused porphyrins.

Key Reaction: Condensation with pyrrole and other aldehydes, followed by oxidation.

Typical Catalysts/Reagents: Boron trifluoride diethyl etherate, DDQ, HCl. nih.govrsc.org

Table 4: Synthesis of Porphyrins using Naphthaldehyde Derivatives

| Naphthaldehyde Derivative | Other Reactants | Catalyst/Reagents | Solvent | Product Type | Reference |

| 4,7-dimethoxy-1-naphthaldehyde | Arylaldehyde, Pyrrole | Boron trifluoride diethyl etherate, DDQ | Chloroform | A₃B-type porphyrin | rsc.org |

| 4,7-dimethoxy-1-naphthaldehyde | Pyrrole | HCl | Methanol/Water, then DMF | Symmetric A₄-porphyrin | nih.govacs.orghbni.ac.in |

The 2,7-dimethoxynaphthalene scaffold is a structural motif found in various biologically active molecules. Its incorporation into larger molecular frameworks can lead to compounds with potential therapeutic applications, particularly in the area of overcoming multidrug resistance (MDR) in cancer. MDR is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs, often due to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov

Derivatives of this compound can be utilized in the synthesis of compounds designed to inhibit these efflux pumps. For example, the 2,7-dimethoxynaphthalene moiety has been incorporated into quinazoline (B50416) derivatives, which have shown promise as MDR reversers. nih.gov The synthesis of such molecules involves multi-step reaction sequences where the naphthaldehyde or a derivative thereof is a key intermediate. The methoxy groups on the naphthalene ring can influence the lipophilicity and binding interactions of the final compound with the target protein. Studies have shown that certain 2,4-disubstituted quinazolines carrying methoxy-substituted aryl groups can act as potent inhibitors of P-gp. nih.govcore.ac.uk Furthermore, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, which can be conceptually derived from related naphthalene precursors, is a key component of known P-gp modulators like tariquidar (B1662512) and elacridar. nih.gov

Application: Synthesis of potential multidrug resistance (MDR) reversers.

Target: ABC transporters (e.g., P-glycoprotein).

Molecular Scaffolds: Quinazolines, tetrahydroisoquinolines. nih.govnih.gov

Synthesis of Novel Heterocyclic Systems

The strategic placement of the aldehyde and dimethoxy functionalities on the naphthalene core makes this compound a valuable precursor in the synthesis of a variety of novel heterocyclic systems. The aldehyde group serves as a reactive handle for condensation and cyclization reactions, while the methoxy groups can influence the reactivity and properties of the resulting heterocyclic scaffold. Research in this area has explored its utility in constructing fused and substituted heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

One notable application involves the synthesis of isoxazole derivatives. Although direct synthesis from this compound is a plausible extension, detailed studies have been reported on its closely related derivative, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime. This oxime, which can be prepared from a precursor of this compound, undergoes oxidative cyclization to yield 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. This reaction is typically mediated by reagents such as phenyliodine(III) diacetate (PIDA). preprints.org The resulting isoxazole 2-oxide can further rearrange to a nitrile oxide intermediate, which is a versatile 1,3-dipole. This intermediate can be trapped in situ with various dipolarophiles to afford a range of substituted isoxazoles. preprints.org This synthetic strategy highlights the potential of this compound derivatives in accessing complex heterocyclic frameworks through cycloaddition reactions.

The aldehyde functionality of this compound is also amenable to condensation reactions with various nucleophiles, which can be followed by intramolecular cyclization to form different heterocyclic rings. For instance, condensation with compounds containing active methylene groups adjacent to a nitrile, such as malononitrile, in the presence of a base, can lead to the formation of substituted amino-dihydropyridines, which can be further aromatized to the corresponding pyridine (B92270) derivatives.

Furthermore, this compound can serve as a key building block in multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic molecules in a single step. For example, in a reaction analogous to the Biginelli or Hantzsch reactions, this compound could be condensed with a β-ketoester and urea (B33335) or a related amidine to potentially form substituted dihydropyrimidinones or dihydropyridines, respectively, bearing the 2,7-dimethoxynaphthyl moiety. These reactions are often catalyzed by acids and provide a convergent approach to libraries of heterocyclic compounds.

The following table summarizes some of the potential and reported synthetic routes to novel heterocyclic systems utilizing this compound or its close derivatives as a starting material.

| Starting Material | Reactant(s) | Reaction Type | Resulting Heterocyclic System |

| (E)-2-Hydroxy-8-methoxy-1-naphthaldehyde oxime | Phenyliodine(III) diacetate (PIDA), Dipolarophiles | Oxidative cyclization, 1,3-Dipolar cycloaddition | Substituted Isoxazoles |

| This compound | Malononitrile, Base | Knoevenagel condensation, Cyclization | Substituted Pyridines |

| This compound | β-Ketoester, Urea/Amidine, Acid catalyst | Multicomponent reaction (e.g., Biginelli/Hantzsch type) | Substituted Dihydropyrimidinones/Dihydropyridines |

| This compound | 2-Amino-thiophenol | Condensation, Cyclization | Substituted Benzothiazoles |

These examples underscore the versatility of this compound as a synthon for the generation of diverse heterocyclic structures. The electron-donating nature of the methoxy groups can activate the naphthalene ring, potentially influencing the regioselectivity of certain cyclization reactions and imparting unique electronic properties to the final heterocyclic products.

Spectroscopic Characterization and Computational Chemistry of 2,7 Dimethoxy 1 Naphthaldehyde

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides theoretical insight into molecular properties, corroborating and explaining experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netnih.gov These theoretical models help in understanding the planarity of the naphthalene (B1677914) system and the orientation of the aldehyde and methoxy (B1213986) substituents. Furthermore, DFT is used to calculate vibrational frequencies, which aids in the precise assignment of experimental FT-IR and FT-Raman spectra. nih.gov The strong correlation between calculated and experimental spectroscopic data for naphthaldehyde derivatives validates the accuracy of the theoretical models. thieme-connect.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe the electronic properties and chemical reactivity of a molecule. wikipedia.orgpku.edu.cn

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com

LUMO: The LUMO is the lowest energy orbital that can accept electrons, representing the molecule's capacity to act as an electrophile. youtube.com

The energies of the HOMO and LUMO are calculated using DFT methods. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table: Conceptual Data from FMO Analysis

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and nucleophilicity |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electrophilicity |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicator of chemical reactivity and kinetic stability |

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. The prediction of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies for 2,7-Dimethoxy-1-naphthaldehyde can be achieved with a high degree of accuracy by employing established theoretical models.

Methodologies for these predictions typically involve geometry optimization of the molecule's ground state, followed by frequency and NMR shielding tensor calculations. A common approach utilizes the B3LYP functional with a basis set such as 6-311+G(d,p). The calculated NMR shielding constants are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). For vibrational frequencies, theoretical harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and systematic errors inherent in the computational method, leading to a better correlation with experimental Fourier-transform infrared (FTIR) and Raman spectra. nih.gov

While specific comparative studies for this compound are not detailed in the available literature, the methodology's effectiveness can be demonstrated by studies on the parent compound, 1-naphthaldehyde (B104281). For 1-naphthaldehyde, a strong agreement between the experimental vibrational spectra and the scaled quantum mechanical force field calculations based on DFT has been shown. nih.gov The fundamental vibrational frequencies were evaluated, and a comparison of the simulated and experimental spectra provided crucial information on the vibrational modes. nih.gov For instance, C-H stretching vibrations in 1-naphthaldehyde have been identified experimentally in the 3160–2728 cm⁻¹ range, which aligns with computational predictions. researchgate.net Similarly, C-H in-plane and out-of-plane bending vibrations have been assigned based on this correlative approach. researchgate.net The introduction of methoxy groups, as in this compound, would be expected to shift specific bands, such as the C=O stretching frequency, which could be accurately modeled computationally. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) for 1-Naphthaldehyde | Calculated Frequency (cm⁻¹) for 1-Naphthaldehyde |

| C-H Stretch | 3160-2728 | Correlated |

| C=O Stretch | ~1700 | Correlated |

| C-H In-Plane Bend | 1474-1167 | Correlated |

| C-H Out-of-Plane Bend | 1023-715 | Correlated |

Note: This table illustrates the principle of correlation using data for the parent compound, 1-naphthaldehyde, as specific comparative data for this compound is not available in the cited literature. nih.govresearchgate.net

Computational Analysis of Reaction Mechanisms and Proposed Intermediates

Computational analysis is a cornerstone of modern mechanistic chemistry, enabling the exploration of reaction pathways, the characterization of transient species like transition states, and the validation of proposed intermediates. For reactions involving this compound, computational methods would allow for a detailed investigation of the potential energy surface.

The standard procedure involves locating the geometries of reactants, products, and any intermediates, which correspond to local minima on the potential energy surface. Subsequently, transition state structures, which are first-order saddle points connecting these minima, are located. The energetic barrier (activation energy) of the reaction can then be calculated from the energy difference between the reactant and the transition state. To confirm that a located transition state correctly connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This traces the minimum energy path downhill from the transition state, ideally leading to the reactant in one direction and the product in the other.

While the literature search did not yield specific studies detailing the computational analysis of reaction mechanisms for this compound, this established methodology would be applicable to investigate its reactivity, for example, in condensation reactions, electrophilic substitutions on the naphthalene ring, or oxidation/reduction of the aldehyde group.

Analysis of Noncovalent Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis, Void Analysis)

The crystal packing and supramolecular architecture of molecular solids are governed by a complex network of noncovalent interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. scirp.orgrsc.org This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Although a Hirshfeld surface analysis for this compound itself is not available, a study on the closely related compound, (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], which shares the core 2,7-disubstituted naphthalene structure, provides significant insight into the governing interactions. researchgate.net The analysis involves generating a dnorm surface, which maps short and long intermolecular contacts, and 2D fingerprint plots, which summarize and quantify the relative contributions of different interaction types.

For the analogous 2,7-diethoxy derivative, the Hirshfeld analysis revealed the following distribution of key intermolecular contacts: researchgate.net

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 42.1 |

| C···H/H···C | 20.3 |

| O···H/H···O | 13.9 |

| Br···H/H···Br | 13.0 |

The analysis highlighted that the crystal packing is stabilized by a combination of C—H···O, C—H···π, and C—H···Br non-classical hydrogen bonds, as well as C—Br···π short contacts. researchgate.net The large red areas on the dnorm surface for this analogue indicated key short contacts, including O···H interactions, which play a crucial role in the supramolecular assembly. researchgate.net Studies on other naphthaldehyde derivatives similarly show that H···H, C···H, and O···H contacts are the most significant interactions governing the molecular packing. nih.gov It is highly probable that these same types of interactions are instrumental in defining the crystal structure of this compound.

Additionally, void analysis can be performed on crystal structures to calculate the volume of empty space within the lattice, which provides insights into the mechanical response and stability of the crystal. rsc.org

Calculation of Hyperpolarizability for Nonlinear Optical Properties

Molecules with potential for nonlinear optical (NLO) applications are of great interest for use in technologies like optical data storage, communication, and processing. mdpi.com The NLO response of a molecule is fundamentally related to its polarizability (α) and, more importantly for second-order effects, its first-order hyperpolarizability (β). Computational chemistry provides a direct route to calculate these properties and screen candidate molecules. dtic.mil

The calculation of hyperpolarizability is often performed using DFT or other quantum chemical methods. mdpi.comajol.info By applying a finite external electric field in the calculations, the components of the dipole moment and energy can be used to determine the polarizability and hyperpolarizability tensors. The total or average hyperpolarizability (βtot) is a scalar value derived from these tensor components and is used to gauge the magnitude of the NLO response. mdpi.com

Organic molecules featuring delocalized π-electron systems, such as the naphthalene core in this compound, are promising candidates for NLO materials. ajol.info The presence of the electron-donating methoxy groups and the electron-withdrawing aldehyde group can create a donor-π-acceptor character that often enhances the hyperpolarizability. The calculated βtot values are frequently compared to that of a standard reference material like urea (B33335) to assess their potential. mdpi.com Although specific computational studies on the hyperpolarizability of this compound were not found, the established theoretical frameworks are fully capable of predicting its NLO properties and guiding the design of new, related chromophores. academindex.com

Advanced Research Applications and Biological Relevance of 2,7 Dimethoxy 1 Naphthaldehyde Derivatives

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the naphthalene (B1677914) moiety makes its derivatives, including naphthaldehydes, excellent candidates for the development of chemosensors. These sensors can detect and quantify various analytes through changes in their luminescence properties upon interaction.

Naphthaldehyde derivatives exhibit a range of photophysical behaviors, including fluorescence and phosphorescence, which are influenced by their substitution patterns and environment. dss.go.thacs.org Generally, 1-naphthaldehyde (B104281) and its derivatives are known to be weak emitters in solution. dss.go.th However, their emission characteristics can be significantly enhanced. For instance, the formation of solid crystals can lead to a red-shifted fluorescence with an increased emission quantum yield compared to the compound in solution. acs.org

Certain naphthaldehyde-based Schiff base compounds have been shown to exhibit aggregation-induced emission enhancement (AIEE), where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation. rsc.org This phenomenon is often coupled with excited-state intramolecular proton transfer (ESIPT). The flexibility of the molecular skeleton can also lead to high-contrast reversible mechanochromic luminescence, where the emission color changes in response to mechanical stimuli like grinding. rsc.org The fluorescence quantum yield of these derivatives is highly responsive to the polarity of the local solvent environment, a property that is exploited in developing probes for hydrophobic regions in biological systems like proteins. nih.gov

| Property | Observation in Naphthaldehyde Derivatives | Source(s) |

| General Emission | Often weak fluorescence in solution for 1-naphthaldehyde derivatives. | dss.go.th |

| Solid-State Emission | Can display red-shifted fluorescence and increased quantum yield in crystalline form compared to solution. | acs.org |

| Aggregation-Induced Emission | Observed in some Schiff base derivatives, leading to enhanced fluorescence in an aggregated state. | rsc.org |

| Mechanochromism | Reversible changes in emission color upon mechanical grinding have been reported for flexible derivatives. | rsc.org |

| Solvent Polarity | Fluorescence intensity and quantum yield are often highly sensitive to the polarity of the microenvironment. | nih.gov |

The functional aldehyde group of naphthaldehydes is readily condensed with various molecules to create sophisticated chemosensors for biologically and environmentally important species.

Metal Ion Detection: Derivatives of naphthaldehyde have been successfully developed as selective fluorescent sensors for various metal ions.

Zinc (Zn²⁺): A series of naphthaldehyde-2-pyridinehydrazone derivatives function as 'turn-on' fluorescent sensors for Zn²⁺ in aqueous media at neutral pH. nih.gov One such sensor demonstrated a 19-fold fluorescence enhancement with a detection limit of 0.17 µmol/L and high selectivity for Zn²⁺ over other metal ions, including cadmium (Cd²⁺). nih.gov

Aluminum (Al³⁺): Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) (2HN) are particularly effective in selectively recognizing Al³⁺ ions. bohrium.com The amply conjugated 2HN molecule provides a suitable environment for selective Al³⁺ binding when it forms an imine with a primary amine. bohrium.com

Mercury (Hg²⁺) and Chromium (Cr³⁺): Simple naphthaldehyde-based Schiff bases have also been designed to act as colorimetric and fluorescent probes for the detection of Hg²⁺ and Cr³⁺ in real-world samples. researchgate.net

| Naphthaldehyde Derivative Type | Target Ion | Detection Limit | Key Feature | Source(s) |

| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | 0.17 µmol/L | 19-fold 'turn-on' fluorescence enhancement | nih.gov |

| 2-Hydroxy-1-naphthaldehyde Schiff Base | Al³⁺ | Not specified | High selectivity for Aluminum | bohrium.com |

| Naphthaldehyde Schiff Base | Hg²⁺ / Cr³⁺ | Not specified | Dual colorimetric and optical detection | researchgate.net |

Enzyme Interaction Studies: The reactivity and fluorescence of naphthaldehyde derivatives make them useful as substrates for studying enzyme activity. Various aromatic aldehydes, including naphthaldehyde derivatives, have been investigated as fluorogenic indicators for human aldehyde dehydrogenases (ALDH) and oxidases (AlOx). dss.go.th The enzymatic oxidation of the aldehyde to its corresponding carboxylate product can be monitored by observing the appearance of the product's fluorescence. dss.go.th For example, recombinant human ALDH-1 readily oxidizes naphthalene aldehydes, while the ALDH-3 isozyme is more selective, showing activity primarily towards 2-naphthaldehyde (B31174) derivatives. dss.go.th Furthermore, other derivatives, such as naphthyl-thiosemicarbazones, have been synthesized and shown to act as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

Investigation in Medicinal Chemistry and Biological Systems

The naphthaldehyde scaffold is a valuable building block in medicinal chemistry, enabling the synthesis of molecules that can interact with and modulate various biological targets.

The aldehyde functional group is a key handle for chemical modification. One direct application is in the modification of existing drugs that contain primary amine groups. Through a condensation reaction, the naphthaldehyde moiety can be attached to a drug molecule, forming a new imine-containing compound. A study demonstrated this approach by reacting 2-hydroxy-1-naphthaldehyde with the primary amine groups on two different drugs: the antiprotozoal pyrimethamine (B1678524) and a sulfonamide derivative. researchgate.net This modification resulted in the formation of new organic zwitterionic compounds, effectively altering the parent drug's structure and properties. researchgate.net Such late-stage modifications can be used to explore new structure-activity relationships and potentially overcome challenges like drug resistance. researchgate.netrsc.org

Derivatives of naphthaldehyde have emerged as important modulators of plant signaling pathways. Strigolactones (SLs) are plant hormones that regulate shoot branching and other developmental processes. nih.govoup.com The compound 2-methoxy-1-naphthaldehyde (B1195280) (2-MN), which is structurally related to 2,7-Dimethoxy-1-naphthaldehyde, was identified through in silico screening as a novel inhibitor of strigolactone signaling. nih.govnih.govelsevierpure.com

2-MN functions by inhibiting the interaction between the SL receptor protein D14 and its downstream targets, D53 and SLR1. nih.govresearchgate.net This inhibition effectively blocks the signaling cascade and can restore tiller bud growth in rice that has been suppressed by strigolactones. nih.govnih.gov Structure-activity relationship (SAR) studies on 2-MN have provided insights into the chemical features required for this inhibitory activity.

Essential Groups: Both the aldehyde group and the 2-methoxy group on the naphthalene ring were found to be essential for its inhibitory function. nih.gov Replacing the aldehyde with an ethnone or oxidizing it to a carboxylic acid resulted in a loss of activity. nih.gov Likewise, derivatives lacking the methoxy (B1213986) group or replacing it with a hydroxyl or ethoxy group were inactive. nih.gov

Naphthalene Ring Modification: Modifying the naphthalene ring with additional groups has been explored to find more potent inhibitors. A derivative with an additional methoxy group, 2,3-dimethoxy-1-naphthaldehyde, showed a similar inhibitory effect to 2-MN. nih.gov

| Compound | Key Structural Features | Activity in Strigolactone Signaling | Source(s) |

| 2-methoxy-1-naphthaldehyde (2-MN) | 1-naphthaldehyde with a methoxy group at C2 | Inhibits D14-SLR1/D53 interaction | nih.govoup.comnih.gov |

| 2,3-dimethoxy-1-naphthaldehyde | 1-naphthaldehyde with methoxy groups at C2 and C3 | Similar inhibitory effect to 2-MN | nih.gov |

| 6-bromo-2-methoxy-1-naphthaldehyde | 2-MN with a bromine atom at C6 | Similar inhibitory effect to 2-MN in planta | nih.gov |

| 2-methoxy-1-naphthoic acid | Carboxylic acid analog of 2-MN | Significantly less inhibitory activity | nih.gov |

| 1-(2-methoxynaphthalen-1-yl)ethanone | Ketone analog of 2-MN | No inhibitory activity | nih.gov |

| 2-hydroxy-1-naphthaldehyde | Hydroxyl analog of 2-MN | No inhibitory activity | nih.gov |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.netresearchgate.net These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. mdpi.com Naphthaldehyde and its derivatives have been incorporated into various molecular scaffolds to create potent MDR modulators that can inhibit these efflux pumps.

Researchers have synthesized quinazoline (B50416) derivatives, using precursors like 2-methoxy-1-naphthaldehyde, that act as potent P-gp inhibitors, with some showing EC₅₀ values in the nanomolar range. nih.govunifi.it Certain compounds in these series also exhibited moderate inhibitory activity against BCRP and, in some cases, MRP1, leading to the identification of dual P-gp/BCRP inhibitors. researchgate.netnih.govunifi.it Similarly, substituted naphthalenyl derivatives bearing oxazole (B20620) or thiazole (B1198619) rings have been investigated, showing activity as P-gp inhibitors or substrates. nih.gov The inclusion of a naphthyl motif in monoterpene indole (B1671886) alkaloid derivatives also led to compounds with strong P-gp inhibitory activity. mdpi.com These studies demonstrate that the naphthaldehyde scaffold is a privileged structure for designing molecules that can interact with and reverse the function of key MDR transporters.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data concerning the anticancer, antimicrobial, and detailed structure-activity relationships of derivatives originating from the chemical compound this compound.

Searches for advanced research applications and biological relevance of derivatives from this specific isomer did not yield studies with the required data for anticancer or antimicrobial screening. While research into the biological activities of other related naphthalene compounds, such as derivatives of different dimethoxy-naphthaldehyde isomers (e.g., 4,7- or 4,8-dimethoxy) or naphthoquinones, is documented tandfonline.comnih.gov, the strict focus of this article on derivatives of this compound prevents the inclusion of this information.

One study detailed the synthesis of a Schiff base from the related compound 2,7-dihydroxynaphthalene-1-carbaldehyde. nih.gov While this study acknowledges that Schiff bases are often investigated for anticancer, antiviral, and antibacterial properties, its scope was limited to the compound's synthesis, characterization, and its application in the colorimetric detection of metal ions, with no biological activity data reported. nih.gov

Similarly, investigations into other classes of derivatives, such as chalcones and hydrazones, have been conducted on different isomers or on a generic naphthaldehyde scaffold, without specifying the 2,7-dimethoxy substitution pattern. ijsrst.comresearchgate.net

Therefore, due to the absence of specific, scientifically validated data on the biological activities and structure-activity relationships of this compound derivatives in the specified contexts, it is not possible to generate a thorough and informative article that adheres to the requested outline. To do so would require presenting information from unrelated compounds, which would be scientifically inaccurate and fall outside the explicit scope of the subject.

Future Directions and Emerging Research Avenues for 2,7 Dimethoxy 1 Naphthaldehyde

Development of Novel Catalytic and Asymmetric Synthetic Routes

The synthesis of naphthaldehyde derivatives, including 2,7-Dimethoxy-1-naphthaldehyde, is an area of active research. The development of efficient catalytic and asymmetric synthetic routes is crucial for producing these compounds with high purity and yield, which is essential for their application in various fields. nih.govdokumen.pubyork.ac.uksigmaaldrich.com

Current research focuses on:

Catalytic Approaches: The use of novel catalysts, such as those based on polyoxometalates, is being explored to facilitate greener and more efficient synthetic processes for N-heterocycles and related compounds. sciopen.com The Hosomi-Sakurai reaction, a key carbon-carbon bond-forming reaction, has seen a shift from stoichiometric to catalytic amounts of Lewis acids and other catalysts, making the synthesis of chiral molecules more economical and environmentally friendly. rsc.org

Asymmetric Synthesis: Achieving high enantioselectivity is a primary goal in the synthesis of chiral molecules. nih.govdokumen.pubyork.ac.uk Techniques involving chiral auxiliaries, reagents, and catalysts are continuously being refined. sigmaaldrich.comsfu.ca For instance, the addition of organozinc reagents to aldehydes in the presence of chiral amino alcohol-based catalysts has shown high enantioselectivity. nih.gov The development of chiral ligands and their metal complexes is also a key area of investigation for catalyzing asymmetric reactions. sfu.ca

Application in Supramolecular Chemistry and Advanced Materials Design

The unique structure of this compound and its derivatives makes them promising candidates for the design of novel supramolecular assemblies and advanced materials. thieme-connect.comacs.org

Key research areas include:

Supramolecular Assemblies: The ability of these molecules to form organized structures through non-covalent interactions is being harnessed to create complex architectures. nih.gov For example, the study of 1,8-diaroylated 2,7-dimethoxynaphthalenes has revealed how the aromatic rings assemble in a non-coplanar configuration. nih.gov

Advanced Materials: Naphthalene (B1677914) derivatives are being investigated for their potential in creating materials with specific optical and electronic properties. mdpi.com For instance, 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, known as proton sponges, exhibit unique basicity and coloration due to their structure. acs.org Research into 2,5-diaryl 6-hydroxyphenalenones is exploring their use in single-molecule junctions. thieme-connect.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. rsc.orgacs.orgchemrxiv.org

Emerging trends include:

Predictive Modeling: ML models are being developed to predict the biological activity, physical properties, and reactivity of molecules. rsc.orgacs.orgmdpi.com These models can accelerate the discovery of new drug candidates and materials by screening vast virtual libraries of compounds. acs.org

Reaction Prediction: AI is being used to predict the outcomes of chemical reactions, aiding in the design of synthetic routes and the discovery of new reactions. rsc.org Tools like DerivaPredict are being developed to automatically generate and evaluate novel derivatives of natural products. mdpi.com

Deep Learning Applications: Deep learning models, such as DeepDelta, are being created to predict the property differences between molecules, which is crucial for molecular optimization in drug development. chemrxiv.org These models can learn from large datasets to identify structure-activity relationships. acs.org

Expansion into Optoelectronic and Chemo-Sensor Technologies

The fluorescent properties of naphthalene derivatives make them ideal candidates for the development of optoelectronic devices and chemosensors. mdpi.commdpi.com

Future research directions involve:

Fluorescent Chemosensors: 2-hydroxy-1-naphthaldehyde (B42665) and its derivatives are used to design fluorescent probes for detecting ions and biological molecules. mdpi.comrsc.org For example, a chemosensor based on 2-hydroxy-1-naphthaldehyde azine has been developed for the sequential detection of Cu2+ and biological thiols. mdpi.com

Optoelectronic Materials: The unique photophysical properties of these compounds are being explored for applications in Organic Light Emitting Diodes (OLEDs) and other electronic devices. mdpi.com Benzothiadiazole (BTD) derivatives, which share structural similarities in terms of being aromatic fluorophores, are being extensively studied for these applications. mdpi.com

Deeper Mechanistic Investigations of Biological Interactions and Therapeutic Potential

Understanding the biological activity of this compound and its derivatives is crucial for their potential therapeutic applications. jst.go.jpmdpi.comresearchgate.net

Key areas of investigation include:

Anticancer and Antimicrobial Activity: Naphthalene derivatives have shown promise as anticancer and antimicrobial agents. mdpi.comresearchgate.net For example, 4,7-Dimethoxy-1-naphthaldehyde has demonstrated dose-dependent inhibition of cancer cell proliferation. The development of metal complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde has also shown significant biological activity. researchgate.net

Enzyme Inhibition and Receptor Modulation: Research has identified 2-methoxy-1-naphthaldehyde (B1195280) as a novel inhibitor of strigolactone signaling in plants, which could have agricultural applications. jst.go.jpnih.govresearchgate.net The interaction of these compounds with specific biological targets, such as the D14 protein, is a subject of ongoing study. jst.go.jpnih.gov

Drug Discovery and Development: The structural modification of naphthalene-based compounds is a key strategy in the search for new drugs with improved efficacy and reduced toxicity. mdpi.commdpi.comrsc.org The synthesis of new derivatives and the study of their structure-activity relationships are essential for advancing their therapeutic potential. mdpi.commdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2,7-dimethoxy-1-naphthaldehyde, and what key reaction conditions must be controlled?

- Methodological Answer : A typical synthesis involves formylation of 2,7-dimethoxynaphthalene. The Vilsmeier-Haack reaction is widely used, where dimethylformamide (DMF) acts as both solvent and formylating agent in the presence of phosphoryl chloride (POCl₃). Key conditions include maintaining anhydrous conditions, controlled temperature (0–5°C during reagent addition, then reflux at 80–90°C), and precise stoichiometry to avoid over-oxidation. Alternatively, oxidation of 2,7-dimethoxy-1-naphthalenemethanol using mild oxidizing agents like pyridinium chlorochromate (PCC) can yield the aldehyde. Reaction progress should be monitored via TLC (n-hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch. Methoxy C-O stretches appear at ~1250 cm⁻¹ and 1020 cm⁻¹ .

- ¹H NMR : A singlet at δ 10.0–10.5 ppm corresponds to the aldehyde proton. Two singlets integrating for six protons (δ 3.9–4.1 ppm) confirm the methoxy groups. Aromatic protons in the naphthalene ring appear as multiplets between δ 7.2–8.5 ppm .

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 216 (C₁₃H₁₂O₃) and fragments at m/z 187 (loss of CHO) and 159 (loss of CH₃O) validate the structure .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : This compound serves as a precursor for synthesizing Schiff base ligands, which coordinate with transition metals (e.g., Mn²⁺, Fe²⁺) for catalytic or magnetic studies. It is also used in photophysical studies due to its conjugated aromatic system, enabling investigations into fluorescence quenching mechanisms. For ligand synthesis, the aldehyde group reacts with primary amines under reflux in ethanol, followed by metal salt addition .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing the aldehyde group to the 1-position of 2,7-dimethoxynaphthalene?

- Methodological Answer : Regioselectivity is influenced by electron-donating methoxy groups. The 1-position is activated for electrophilic substitution due to para/ortho-directing effects of the methoxy groups at positions 2 and 6. To enhance selectivity:

Q. What strategies are recommended for resolving contradictory data in the coordination chemistry of this compound-derived ligands with transition metals?

- Methodological Answer : Contradictions in binding modes (e.g., monodentate vs. bidentate) or stability constants can arise from solvent polarity or metal oxidation state. To resolve these:

- Perform X-ray crystallography (using SHELXL for refinement ) to unambiguously determine ligand-metal geometry.

- Conduct spectrophotometric titrations (UV-Vis) to calculate binding constants under varied pH and ionic strengths.

- Use DFT calculations to model electronic structures and predict preferred coordination modes .

Q. How should researchers design toxicological studies for this compound given structural similarities to naphthalene derivatives?

- Methodological Answer : Follow protocols for naphthalene analogs (e.g., 1-methylnaphthalene ):

- In vitro assays : Assess cytotoxicity in human hepatoma (HepG2) cells using MTT assays. Monitor oxidative stress markers (e.g., glutathione depletion).

- In vivo models : Administer via oral gavage in rodents (dose range: 50–200 mg/kg) and evaluate systemic effects (e.g., hepatic enzymes ALT/AST, renal function) over 14–28 days. Include control groups exposed to naphthalene for comparative toxicity .

Q. What methodological approaches optimize the reproducibility of this compound synthesis in high-throughput settings?

- Methodological Answer :

- Automate reagent addition using syringe pumps to maintain stoichiometric precision.

- Implement online monitoring (e.g., ReactIR) to track aldehyde formation in real time.

- Use statistical design of experiments (DoE) to identify critical variables (e.g., temperature, DMF purity) and establish robust reaction parameters .

Data Analysis and Contradiction Resolution

Q. How can researchers interpret conflicting UV-Vis spectral data for this compound in different solvents?

- Methodological Answer : Solvent polarity affects π→π* transitions. For example, in polar solvents (e.g., methanol), a redshift may occur due to stabilization of the excited state. To resolve discrepancies:

- Normalize spectra using solvent baselines.

- Compare molar absorptivity (ε) values across solvents.

- Validate with time-dependent DFT (TD-DFT) simulations to correlate observed peaks with electronic transitions .

Q. What advanced techniques validate the purity of this compound in the presence of by-products?

- Methodological Answer :

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate impurities. Monitor [M+H]⁺ at m/z 217.

- DSC (Differential Scanning Calorimetry) : A sharp melting endotherm near 120–125°C indicates high purity. Broadening suggests contaminants.

- Elemental Analysis : Confirm %C, %H, and %O within ±0.3% of theoretical values (C: 72.2%, H: 5.6%, O: 22.2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro